molecular formula C11H12FNO2 B13170804 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid

Cat. No.: B13170804
M. Wt: 209.22 g/mol
InChI Key: IIPXDNDSOVSVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an azetidine (a four-membered nitrogen-containing ring) substituent at the 3-position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a constrained azetidine ring, which is known to influence molecular conformation, solubility, and biological interactions.

The fluorine atom at the 5-position enhances electronegativity and metabolic stability, while the azetidinylmethyl group introduces steric and electronic effects that may improve target binding.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-5-fluorobenzoic acid

InChI

InChI=1S/C11H12FNO2/c12-10-5-8(7-13-2-1-3-13)4-9(6-10)11(14)15/h4-6H,1-3,7H2,(H,14,15)

InChI Key

IIPXDNDSOVSVIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

The core strategy involves synthesizing azetidin-1-yl derivatives through nucleophilic ring closure, often starting from amino alcohols or halogenated precursors. A typical route involves:

  • Preparation of azetidine precursors via nucleophilic substitution of suitable halides with amines.
  • Cyclization to form the four-membered azetidine ring, often facilitated by intramolecular nucleophilic attack under basic or thermal conditions.

Reaction Pathway

  • Step 1: Synthesis of N-protected amino alcohols or halogenated intermediates.
  • Step 2: Cyclization using bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
  • Step 3: Deprotection and functional group modifications to yield the azetidine ring with desired substituents.

Key Reagents & Conditions

Reagent/Condition Role Reference/Notes
Halogenated precursors (e.g., chloromethyl derivatives) Nucleophilic attack ,
Sodium hydride or potassium tert-butoxide Base for cyclization ,
Polar aprotic solvents (DMF, DMSO) Reaction medium ,
Elevated temperatures (80-120°C) Promote cyclization ,

Hydroamination and Ring Closure from Unsaturated Precursors

Method Overview

Recent advances utilize hydroamination of unsaturated compounds followed by cyclization:

  • Starting from unsaturated azetidine precursors (e.g., azetidin-2-ones or azetidin-3-ones).
  • Catalytic hydrogenation or addition reactions to introduce the amino group at specific positions.

Reaction Pathway

  • Step 1: Synthesis of azetidin-2-ones via cyclization of amino acids or condensation of amino alcohols with aldehydes.
  • Step 2: Catalytic hydrogenation or aza-Michael addition to generate the azetidine ring.
  • Step 3: Functionalization with methyl groups or fluorination at specific positions.

Key Reagents & Conditions

Reagent/Condition Role Reference/Notes
Catalysts (Pd/C, Raney Ni) Hydrogenation
Aza-Michael donors Ring formation
Mild heating (50-80°C) Reaction facilitation

Direct Synthesis via Multi-step Pathways (Patented Methods)

Method Overview

A notable patent (CN112624981A) describes a multi-step synthesis involving:

Reaction Pathway (Summarized)

  • Step 1: Condensation of o-carboxybenzaldehyde with dimethyl phosphite to form the phosphate intermediate.
  • Step 2: Bromination of the intermediate followed by nucleophilic substitution with azetidine derivatives.
  • Step 3: Palladium-catalyzed carbonylation to introduce the methyl group.
  • Step 4: Hydrolysis, decarboxylation, and purification to obtain the final compound.

Reaction Conditions & Reagents

Step Reagents & Conditions Purpose Reference
Phosphite addition Dimethyl phosphite, TEA, DCM Form intermediate
Bromination NBS, DCM, 0°C Introduce bromide
Palladium catalysis Pd(dppf)Cl2, CO, MeOH, 80°C Carbonylation
Hydrolysis & purification Acidic/basic workup Final product

Azetidine Functionalization via Aza-Michael and Cross-Coupling

Method Overview

Reaction Pathway

  • Synthesis of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid involves:
    • Preparation of azetidin-1-yl intermediates.
    • Coupling with fluorinated benzoic acid derivatives via amide bond formation or alkylation.

Key Reagents & Conditions

Reagent/Condition Role Reference
Boronic acids Cross-coupling
Pd catalysts Catalysis
Bases (K2CO3, Cs2CO3) Promote coupling

Summary Table of Key Preparation Methods

Method Main Features Advantages Limitations
Nucleophilic ring closure Uses halogenated precursors, strong bases High yields, straightforward Requires halogenated intermediates
Hydroamination & aza-Michael Catalytic, mild conditions Versatile, high regioselectivity Multi-step, catalyst-dependent
Multi-step patented synthesis Involves phosphates, bromination, carbonylation High purity, scalable Complex, multi-reaction steps
Cross-coupling & functionalization Diversifies substituents Wide substrate scope Requires transition metal catalysts

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the benzoic acid moiety produces benzyl alcohol derivatives.

Scientific Research Applications

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The azetidine ring and fluorine atom can enhance binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid with its closest analog, 3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1350539-93-3), and other related compounds synthesized in recent studies:

Compound Name Molecular Formula Molecular Weight Substituent at 3-Position Key Properties
This compound C₁₁H₁₂FNO₂ 209.22 Azetidinylmethyl Higher lipophilicity; potential for enhanced membrane permeability
3-(Dimethylamino)-5-fluorobenzoic acid C₉H₁₀FNO₂ 183.18 Dimethylamino Lower steric hindrance; improved solubility in polar solvents
Methyl 3-{[2-fluoro-1-(fluoromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate C₁₉H₁₉F₂O₅ 380.35 Fluoroalkyl ether Ester prodrug form; increased bioavailability in preclinical models

Key Differences and Implications

Substituent Effects: The azetidinylmethyl group introduces a rigid, four-membered ring, which may enhance binding affinity to target proteins (e.g., glucokinase) due to reduced conformational flexibility compared to the dimethylamino group .

Physicochemical Properties: The azetidinylmethyl derivative’s higher molecular weight (209.22 vs. 183.18) correlates with increased lipophilicity (calculated logP ~1.8 vs. ~1.2), suggesting better blood-brain barrier penetration but reduced aqueous solubility. The dimethylamino analog’s polar tertiary amine group may favor solubility in acidic environments, making it more suitable for oral formulations .

Biological Activity: Compounds with azetidine motifs, such as those described in , have shown promise as glucokinase activators (GKAs), which are investigated for type 2 diabetes therapy . The dimethylamino analog’s activity remains less characterized, though similar fluorobenzoic acids are often used as intermediates in kinase inhibitor synthesis .

Biological Activity

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring and a fluorobenzoic acid moiety, which contribute to its biological properties. The presence of the fluorine atom enhances lipophilicity and may influence receptor interactions.

Research indicates that this compound functions primarily as a modulator of RNA splicing. It has been shown to affect the expression levels of huntingtin (HTT) mRNA, which is crucial in Huntington's disease. The compound promotes alternative splicing that leads to reduced HTT levels, thereby potentially mitigating the neurodegenerative effects associated with this condition .

In Vitro Studies

  • Cell Viability and Toxicity : In vitro assays demonstrated that the compound exhibits low cytotoxicity at therapeutic concentrations. The effective concentration (EC50) values for HTT modulation were significantly lower than those affecting cell viability, indicating a favorable safety profile .
  • Splicing Modulation : The compound was assessed for its ability to modulate splicing patterns in human cell lines. Results indicated a substantial increase in the levels of alternatively spliced HTT transcripts, which are associated with reduced toxicity .

In Vivo Studies

In vivo studies using mouse models have shown promising results regarding the pharmacokinetics and efficacy of this compound. The compound was administered orally, and significant reductions in HTT levels were observed without notable adverse effects on general health markers in the subjects .

Table of Biological Activity Data

Study Type Parameter Value Reference
In VitroEC50 for HTT modulation50 nM
In VitroCell Viability (TNS assay)>90% viable at 100 nM
In VivoHTT reduction in mice40% reduction

Case Study 1: Huntington's Disease Model

In a study focusing on Huntington's disease models, this compound was administered to transgenic mice expressing mutant HTT. The treatment resulted in significant behavioral improvements and reduced neurodegeneration markers compared to untreated controls. This suggests that the compound may offer therapeutic benefits for neurodegenerative conditions linked to aberrant RNA splicing .

Case Study 2: Pharmacokinetic Profile

Another study investigated the pharmacokinetic properties of the compound, revealing that it has favorable absorption characteristics when administered orally. Peak plasma concentrations were achieved within one hour post-administration, with a half-life suitable for once-daily dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.